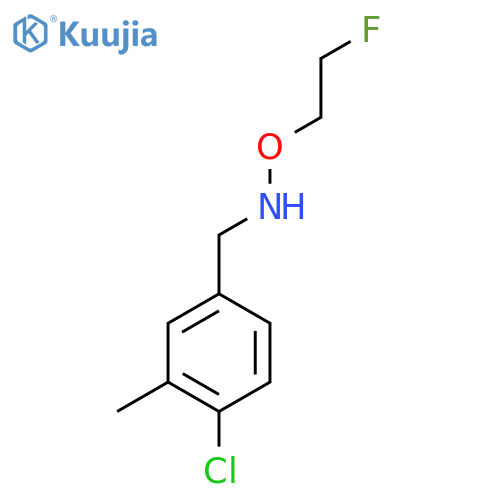

Cas no 2172164-51-9 ((4-chloro-3-methylphenyl)methyl(2-fluoroethoxy)amine)

2172164-51-9 structure

商品名:(4-chloro-3-methylphenyl)methyl(2-fluoroethoxy)amine

(4-chloro-3-methylphenyl)methyl(2-fluoroethoxy)amine 化学的及び物理的性質

名前と識別子

-

- (4-chloro-3-methylphenyl)methyl(2-fluoroethoxy)amine

- [(4-chloro-3-methylphenyl)methyl](2-fluoroethoxy)amine

- EN300-1283384

- 2172164-51-9

-

- インチ: 1S/C10H13ClFNO/c1-8-6-9(2-3-10(8)11)7-13-14-5-4-12/h2-3,6,13H,4-5,7H2,1H3

- InChIKey: AJUSPDIEWNTTQK-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1C)CNOCCF

計算された属性

- せいみつぶんしりょう: 217.0669699g/mol

- どういたいしつりょう: 217.0669699g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

(4-chloro-3-methylphenyl)methyl(2-fluoroethoxy)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1283384-5000mg |

[(4-chloro-3-methylphenyl)methyl](2-fluoroethoxy)amine |

2172164-51-9 | 5000mg |

$3065.0 | 2023-10-01 | ||

| Enamine | EN300-1283384-500mg |

[(4-chloro-3-methylphenyl)methyl](2-fluoroethoxy)amine |

2172164-51-9 | 500mg |

$1014.0 | 2023-10-01 | ||

| Enamine | EN300-1283384-1.0g |

[(4-chloro-3-methylphenyl)methyl](2-fluoroethoxy)amine |

2172164-51-9 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1283384-50mg |

[(4-chloro-3-methylphenyl)methyl](2-fluoroethoxy)amine |

2172164-51-9 | 50mg |

$888.0 | 2023-10-01 | ||

| Enamine | EN300-1283384-100mg |

[(4-chloro-3-methylphenyl)methyl](2-fluoroethoxy)amine |

2172164-51-9 | 100mg |

$930.0 | 2023-10-01 | ||

| Enamine | EN300-1283384-2500mg |

[(4-chloro-3-methylphenyl)methyl](2-fluoroethoxy)amine |

2172164-51-9 | 2500mg |

$2071.0 | 2023-10-01 | ||

| Enamine | EN300-1283384-1000mg |

[(4-chloro-3-methylphenyl)methyl](2-fluoroethoxy)amine |

2172164-51-9 | 1000mg |

$1057.0 | 2023-10-01 | ||

| Enamine | EN300-1283384-10000mg |

[(4-chloro-3-methylphenyl)methyl](2-fluoroethoxy)amine |

2172164-51-9 | 10000mg |

$4545.0 | 2023-10-01 | ||

| Enamine | EN300-1283384-250mg |

[(4-chloro-3-methylphenyl)methyl](2-fluoroethoxy)amine |

2172164-51-9 | 250mg |

$972.0 | 2023-10-01 |

(4-chloro-3-methylphenyl)methyl(2-fluoroethoxy)amine 関連文献

-

1. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

2172164-51-9 ((4-chloro-3-methylphenyl)methyl(2-fluoroethoxy)amine) 関連製品

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量